molecular formula C5H3F2NO2S B6227822 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1627894-69-2

2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B6227822
CAS No.: 1627894-69-2
M. Wt: 179.1
InChI Key:
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Description

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the difluoromethyl group (CF2H) adds unique properties to the molecule, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of a difluorocarbene precursor like difluoromethyl phenyl sulfone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yields and purity. The use of flow reactors allows for precise control of reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity. Additionally, the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry .

Properties

CAS No.

1627894-69-2

Molecular Formula

C5H3F2NO2S

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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